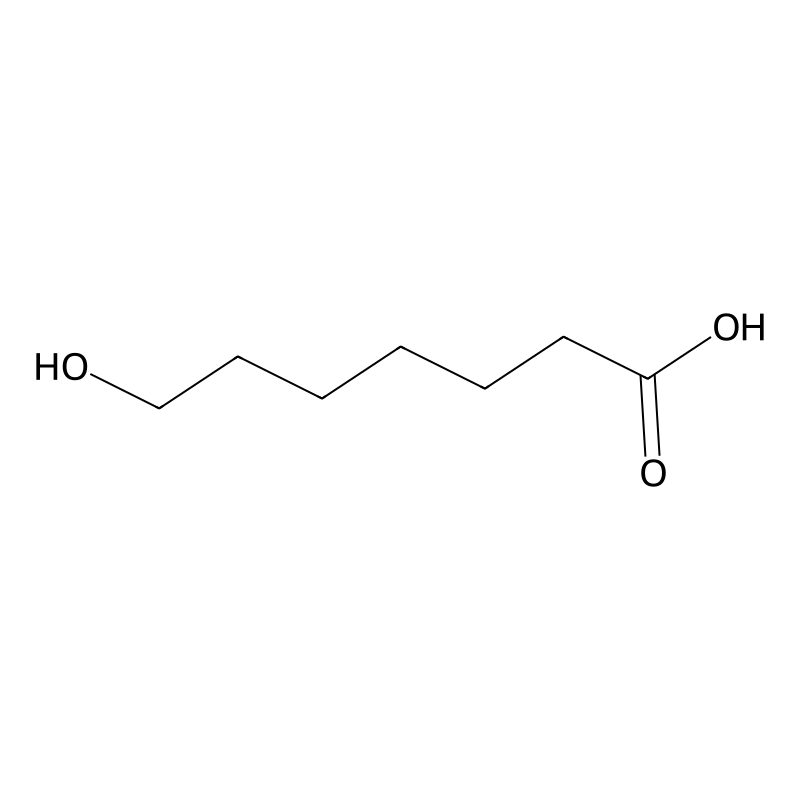7-Hydroxyheptanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties
7-Hydroxyheptanoic acid is an omega-hydroxy fatty acid. This means it has a seven-carbon chain (heptanoic) with a hydroxyl group (OH) attached to the second-to-last carbon (omega). While there isn't extensive research on 7-Hydroxyheptanoic acid itself, some scientific databases provide information on its structure and properties [, ].
Potential Uses
One patent describes 7-Hydroxyheptanoic acid as a potential intermediate for the synthesis of other chemicals, such as suberic acid and 7-aminoheptanoic acid []. However, more research is needed to verify this application.
7-Hydroxyheptanoic acid is an organic compound characterized by the molecular formula C₇H₁₄O₃ and a molecular weight of 146.1843 g/mol. It is classified as an omega-hydroxy fatty acid, specifically a derivative of heptanoic acid with a hydroxyl group located at the seventh carbon position. This compound plays a significant role in various chemical and biological processes due to its unique structure, which allows for diverse reactivity and functionality in synthetic applications .
Information on the safety hazards associated with 7-hydroxyheptanoic acid is not available in scientific literature.
Limitations and Future Research
Research on 7-hydroxyheptanoic acid is scarce. Future studies could explore:
- Isolation and purification methods for obtaining the compound.
- Development of synthetic routes for large-scale production.
- Investigation of its physical and chemical properties.
- In-depth analysis of its role in bacterial cycloheptanone degradation pathways.
- Potential biological activities or applications in other areas.
- Esterification: Reacting with alcohols to form esters and water.
- Reduction: Converting the carboxylic acid group into an alcohol under suitable conditions.
- Decarboxylation: In specific conditions, it may lose carbon dioxide to form heptanol derivatives.
For example, the reaction of 7-hydroxyheptanoic acid can be represented as follows:
This reaction indicates the formation of heptanol lactone through dehydration .
Research indicates that 7-hydroxyheptanoic acid exhibits various biological activities. It has been noted for its potential antimicrobial properties, which could be attributed to its ability to disrupt microbial cell membranes. Additionally, it may play a role in metabolic pathways as a metabolite of certain fatty acids, contributing to energy production and lipid metabolism in living organisms .
Several methods have been developed for synthesizing 7-hydroxyheptanoic acid:
- From Heptanediol: A common route involves the oxidation of 1,7-heptanediol using oxidizing agents.
- Hydrogenation of Unsaturated Precursors: This method includes hydrogenating compounds such as 3-(2-furyl) acrylic acid in the presence of acetic acid and a platinum catalyst .
- Biotransformation: Utilizing microbial systems to convert simple substrates into 7-hydroxyheptanoic acid through enzymatic reactions.
These synthesis routes highlight the versatility in producing this compound for various applications.
7-Hydroxyheptanoic acid finds numerous applications across different fields:
- Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.
- Food Industry: Employed as a flavoring agent or preservative owing to its antimicrobial properties.
Its unique structure allows it to serve as a building block for more complex molecules in synthetic organic chemistry.
Studies on the interactions of 7-hydroxyheptanoic acid with other compounds reveal its potential to form complexes with various biomolecules. These interactions can influence metabolic pathways and biological effects, making it a subject of interest in pharmacology and toxicology research. For instance, its interaction with fatty acid receptors may modulate lipid metabolism and influence cellular signaling pathways .
Several compounds share structural similarities with 7-hydroxyheptanoic acid. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Heptanoic Acid | Parent compound | Saturated fatty acid without hydroxyl group |
| 6-Hydroxyheptanoic Acid | Hydroxyl group at position six | Slightly different biological activity |
| 8-Hydroxyoctanoic Acid | Hydroxyl group at position eight | Longer carbon chain; different physical properties |
| Caprylic Acid (Octanoic Acid) | Closely related fatty acid | Shorter chain length; used primarily as an antimicrobial |
The uniqueness of 7-hydroxyheptanoic acid lies in its specific hydroxyl positioning, which influences its chemical reactivity and biological activity compared to these similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








